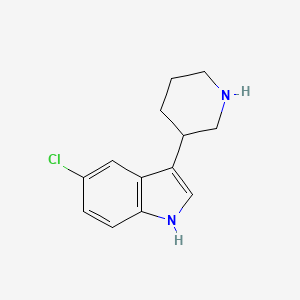

5-chloro-3-piperidine-3-yl-1H-indole

説明

特性

分子式 |

C13H15ClN2 |

|---|---|

分子量 |

234.72 g/mol |

IUPAC名 |

5-chloro-3-piperidin-3-yl-1H-indole |

InChI |

InChI=1S/C13H15ClN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 |

InChIキー |

YPWPLCJWVTYMBN-UHFFFAOYSA-N |

正規SMILES |

C1CC(CNC1)C2=CNC3=C2C=C(C=C3)Cl |

製品の起源 |

United States |

Introduction: The 5-Chloro-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Investigated Mechanism of Action of 5-Chloro-3-piperidine-3-yl-1H-indole and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the potential mechanisms of action for the novel chemical entity 5-chloro-3-piperidine-3-yl-1H-indole. As direct research on this specific molecule is emerging, this document synthesizes data from closely related 5-chloro-indole analogs to build a predictive mechanistic framework. The insights presented herein are grounded in established experimental data and are intended to guide future research and development efforts.

The indole nucleus is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential.[1][2] The 5-chloro-indole scaffold is a key feature in compounds targeting a range of biological pathways, from oncology to neuropharmacology.[1] This guide will explore the likely mechanistic pathways of 5-chloro-3-piperidine-3-yl-1H-indole by examining the established activities of its structural analogs.

Primary Investigated Mechanism of Action: Anticancer Activity via Kinase Inhibition

A significant body of research points towards the potent anticancer activity of 5-chloro-indole derivatives, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of EGFR and BRAF Signaling Pathways

Several studies have identified 5-chloro-indole derivatives as potent inhibitors of the Epidermal Growth-Factor Receptor (EGFR) and the BRAF kinase, both of which are crucial targets in oncology.[1][3] Mutations in these pathways are common in various cancers, leading to uncontrolled cell growth.

The proposed mechanism involves the 5-chloro-indole derivative binding to the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade that leads to cell proliferation and survival.[1] This action can induce apoptosis (programmed cell death) and inhibit tumor growth.[1]

Notably, some 5-chloro-indole derivatives have shown selectivity for mutant forms of EGFR, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors.[3][4]

Table 1: Antiproliferative Activity of Representative 5-Chloro-Indole Derivatives

| Compound ID | Target(s) | IC50 (nM) | Cancer Cell Line(s) | Reference |

| 3e | EGFR | 68 | Multiple | [3] |

| 5f | EGFRWT, EGFRT790M | 68 (WT), 9.5 (T790M) | Multiple | [4] |

| 5g | EGFRWT, EGFRT790M | 85 (WT), 11.9 (T790M) | Multiple | [4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of 5-chloro-3-piperidine-3-yl-1H-indole against EGFR and BRAF, a common method is the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ labeled kinase inhibitor (tracer) in a suitable assay buffer.

-

Assay Plate Preparation: Add the test compound, kinase, and antibody to the wells of a 384-well plate.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the compound to bind to the kinase.

-

Tracer Addition: Add the fluorescently labeled tracer to the wells.

-

Second Incubation: Incubate the plate again to allow the tracer to bind to the kinase that is not inhibited by the test compound.

-

Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibition. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Diagram 1: EGFR/BRAF Signaling Pathway Inhibition

Caption: Inhibition of the EGFR/BRAF signaling cascade by a 5-chloro-indole derivative.

Secondary Investigated Mechanism of Action: Modulation of Serotonin Receptors

The indole structure is a well-known pharmacophore for serotonin (5-HT) receptors. The 5-chloroindole core, in particular, has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor.[5] Furthermore, indole derivatives with piperidine moieties have shown high affinity for other 5-HT receptor subtypes.

Allosteric Modulation of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. Positive allosteric modulators bind to a site on the receptor that is different from the agonist binding site and enhance the response of the receptor to the agonist.[5] 5-Chloroindole has been shown to potentiate the effects of 5-HT and other partial agonists at the 5-HT3 receptor.[5] This modulation could have therapeutic implications in conditions where the 5-HT3 system is dysregulated.

Ligand Binding to 5-HT1D and 5-HT4 Receptors

Derivatives of 3-(piperidin-1-yl)propyl]indoles have been developed as highly selective agonists for the human 5-HT1D receptor, which is a target for anti-migraine drugs.[6][7][8] Additionally, some indazole-carboxamide derivatives containing a piperidine moiety have been identified as potent and selective 5-HT4 receptor antagonists.[9]

Given the structural similarities, it is plausible that 5-chloro-3-piperidine-3-yl-1H-indole could interact with one or more 5-HT receptor subtypes.

Diagram 2: Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Tertiary Investigated Mechanism of Action: Dopamine Receptor Ligand Activity

The dopamine receptor family is another important class of targets in the central nervous system. Some indole analogs have been investigated as ligands for dopamine receptors, suggesting a potential role for 5-chloro-3-piperidine-3-yl-1H-indole in this area.[10] Specifically, analogs of the dopamine metabolite 5,6-dihydroxyindole have been shown to bind to and activate the nuclear receptor Nurr1, which is involved in the development and maintenance of dopamine neurons.[11] While the direct interaction of 5-chloro-indole derivatives with dopamine receptors is less documented than for serotonin receptors, the structural resemblance to known dopamine receptor ligands warrants investigation.

Other Potential Biological Activities

The versatility of the indole scaffold means that 5-chloro-3-piperidine-3-yl-1H-indole could possess other biological activities. Research on various indole derivatives has revealed:

-

Antimicrobial and Antifungal Activity: Some 5-chloro-indole derivatives have demonstrated activity against various bacterial and fungal strains.[12][13][14][15]

-

Anti-inflammatory Properties: Certain indole derivatives have shown anti-inflammatory effects.[2]

-

Antimalarial Activity: The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel antimalarial chemotype.[16]

Synthesis Strategies

The synthesis of 5-chloro-indole derivatives typically involves multi-step processes. A general approach to synthesizing compounds like 5-chloro-3-piperidine-3-yl-1H-indole would likely start with a pre-chlorinated indole or involve a chlorination step on the indole ring. The piperidine moiety could be introduced at the 3-position through various synthetic routes, such as a Fischer indole synthesis with a suitable piperidine-containing ketone or through a Mannich-type reaction on the 5-chloroindole core.[1]

Conclusion and Future Directions

Based on the extensive research on structurally related 5-chloro-indole derivatives, 5-chloro-3-piperidine-3-yl-1H-indole emerges as a compound with significant therapeutic potential. The most promising avenues for investigation appear to be in oncology, through the inhibition of EGFR and BRAF kinases, and in neuropharmacology, through the modulation of serotonin and potentially dopamine receptors.

Future research should focus on the direct in vitro and in vivo characterization of 5-chloro-3-piperidine-3-yl-1H-indole to confirm these predicted mechanisms of action. A comprehensive screening against a panel of kinases and neurotransmitter receptors would provide a clearer picture of its selectivity and potential therapeutic applications.

References

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available at: [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. Available at: [Link]

-

5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. PubMed. Available at: [Link]

-

Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. eScholarship. Available at: [Link]

-

Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

-

(PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. ResearchGate. Available at: [Link]

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ACS Publications. Available at: [Link]

-

Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. Available at: [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - NIH. Available at: [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

-

Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. ScienceDirect. Available at: [Link]

-

Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK. Available at: [Link]

-

Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. Available at: [Link]

-

3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists. PubMed. Available at: [Link]

-

Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. ACS Publications. Available at: [Link]

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Available at: [Link]

-

Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. ACS Publications. Available at: [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. Available at: [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 5-chloro-3-piperidine-3-yl-1H-indole

Foreword: Unveiling the Potential of a Novel Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatization has led to a wide array of biologically active compounds with applications in oncology, neuropharmacology, and infectious diseases.[3][4] The introduction of a chlorine atom at the 5-position of the indole ring is a known strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[5] Similarly, the piperidine moiety is a crucial building block in drug design, present in many pharmaceuticals targeting the central nervous system and other systems.[6]

This guide provides a comprehensive technical overview of the potential pharmacological properties of the novel compound, 5-chloro-3-piperidine-3-yl-1H-indole. In the absence of direct published data on this specific molecule, this document will leverage established knowledge of its core components—the 5-chloro-indole and 3-piperidyl-indole scaffolds—to propose a robust strategy for its synthesis and pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational context and actionable experimental protocols.

Chemical Structure and Synthetic Strategy

The unique three-dimensional arrangement of 5-chloro-3-piperidine-3-yl-1H-indole, with the piperidine ring directly attached to the 3-position of the indole, suggests potential for specific interactions with biological targets.

Proposed Synthesis: Fischer Indole Synthesis

A versatile and widely used method for synthesizing substituted indoles is the Fischer indole synthesis.[7] This approach involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 5-chloro-3-piperidine-3-yl-1H-indole, a plausible route would involve the reaction of 4-chlorophenylhydrazine with a suitable piperidine-containing ketone precursor under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: To the stirred solution, add the piperidine-ketone precursor (1.1 equivalents).

-

Catalysis: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the mixture. The choice of catalyst can significantly impact the reaction yield and may require optimization.[7]

-

Reaction: Heat the mixture to reflux (80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the final compound.

-

Characterization: Confirm the structure and purity of the synthesized 5-chloro-3-piperidine-3-yl-1H-indole using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Targets and Screening Cascade

Based on the known activities of related indole and piperidine derivatives, a number of potential pharmacological targets can be hypothesized for 5-chloro-3-piperidine-3-yl-1H-indole.

Central Nervous System (CNS) Receptors

-

Serotonin (5-HT) Receptors: The indole scaffold is a well-known pharmacophore for serotonin receptors. 5-Chloroindole itself is a positive allosteric modulator of the 5-HT₃ receptor.[5] Derivatives of 3-(piperidin-1-yl)propyl)indoles have shown high affinity and selectivity for the 5-HT₁D receptor.[8] Furthermore, some 2-piperazinylmethyl-indole derivatives are being investigated as 5-HT₆ receptor ligands.[9]

-

Dopamine Receptors: Certain indole-piperidine hybrids have demonstrated affinities for dopamine D₁, D₂, and D₄ receptors, suggesting potential as atypical antipsychotics.[10]

-

Adrenergic Receptors: Novel indolylpiperidine derivatives have been identified as potent and selective α₁B adrenoceptor antagonists.[11]

Oncology Targets

-

Receptor Tyrosine Kinases (RTKs): Several 5-chloro-indole derivatives have been synthesized and shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the T790M mutant, and BRAF V600E, which are key targets in cancer therapy.[12][13]

Antimicrobial and Antiparasitic Activity

-

Indole derivatives have a broad spectrum of biological activities, including antimicrobial and antifungal properties.[3][14] Specifically, 3-piperidin-4-yl-1H-indole compounds have shown promising antiparasitic activity against Plasmodium falciparum.[3]

Proposed Screening Workflow

A tiered approach to screening is recommended to efficiently characterize the pharmacological profile of 5-chloro-3-piperidine-3-yl-1H-indole.

Caption: Potential antagonism of the Gq signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the synthesis and pharmacological characterization of the novel compound 5-chloro-3-piperidine-3-yl-1H-indole. By leveraging the known biological activities of its core scaffolds, we can hypothesize a range of potential targets and employ a systematic screening cascade to elucidate its mechanism of action. The proposed experimental protocols provide a solid foundation for initiating this investigation.

Should primary screening reveal potent and selective activity at a particular target, future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in-depth in vitro and in vivo ADME-Tox studies to assess its drug-like properties. The multifaceted potential of the 5-chloro-indole and 3-piperidyl-indole pharmacophores suggests that 5-chloro-3-piperidine-3-yl-1H-indole is a promising candidate for further drug discovery and development efforts.

References

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P

- 5-Chloroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance. (n.d.). Benchchem.

- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (n.d.).

- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.

- Indole: A Promising Scaffold For Biological Activity. (2022). RJPN.

- Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5 - Der Pharma Chemica. (n.d.). Der Pharma Chemica.

- Pharmacological properties of natural piperidine derivatives. (n.d.).

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.

- Antipsychotic profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)

- Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. (n.d.). Benchchem.

- Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists. (2015). PubMed.

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. rjpn.org [rjpn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Antipsychotic profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anticipated Receptor Binding Affinity Profile of 5-chloro-3-piperidine-3-yl-1H-indole

Introduction

The 5-chloro-3-piperidine-3-yl-1H-indole scaffold represents a fascinating convergence of pharmacophores known to interact with key neurological targets. The indole nucleus, a privileged structure in medicinal chemistry, is frequently associated with serotonergic and other receptor modulation, while the piperidine moiety provides a basic nitrogen center crucial for interaction with numerous receptors. The addition of a chloro- group at the 5-position of the indole ring can significantly influence electronic properties and metabolic stability, often enhancing binding affinity and selectivity. This technical guide provides a comprehensive analysis of the anticipated receptor binding affinity profile of 5-chloro-3-piperidine-3-yl-1H-indole, grounded in structure-activity relationship (SAR) data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Predicted Receptor Binding Affinity Profile

While direct experimental data for 5-chloro-3-piperidine-3-yl-1H-indole is not publicly available, a robust prediction of its binding profile can be extrapolated from the extensive literature on related 5-chloro-indole and 3-piperidine-indole derivatives. The primary targets are anticipated to be within the serotonergic system, with potential for interaction with other amine receptors.

| Receptor Target | Predicted Affinity (Ki) | Rationale / Supporting Evidence |

| Serotonin Receptor 5-HT1A | High (Low nM) | The 3-substituted indole with a basic amine is a classic pharmacophore for 5-HT1A ligands. Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, which share the 3-substituted indole motif, exhibit high affinity for the 5-HT1A receptor, with some compounds displaying Ki values in the low nanomolar range.[1][2] |

| Serotonin Transporter (SERT) | High (Low to Mid nM) | The indole and basic amine combination is also a well-established feature of many serotonin reuptake inhibitors. Dual-affinity ligands for both 5-HT1A and SERT often incorporate these structural elements.[1][2] |

| Serotonin Receptor 5-HT1D | Moderate to High (Mid to Low nM) | Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to produce selective 5-HT1D receptor ligands, indicating that the 3-piperidine-indole scaffold is amenable to binding at this receptor subtype.[3] |

| Serotonin Receptor 5-HT3 | Moderate (High nM to Low µM) | 5-Chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT3 receptor.[4][5] While allosteric modulation differs from direct binding at the orthosteric site, it suggests an interaction with this receptor complex. |

| Serotonin Receptor 5-HT6 | Moderate to High (Mid to Low nM) | Structure-activity relationship studies of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues have identified potent 5-HT6 receptor agonists, highlighting the importance of the 5-chloro-3-substituted indole core for affinity at this target.[6] |

| Nicotinic Acetylcholine Receptors (e.g., α7) | Low (µM range) | Studies on 5-chloroindole have shown no significant effect on human nicotinic α7 receptor responses, suggesting a degree of selectivity for the serotonergic system over this particular nicotinic subtype.[4][5] |

| Sigma-1 (σ1) Receptors | Moderate (High nM to Low µM) | Piperidine-containing compounds are known to exhibit affinity for sigma receptors. The affinity for this target would likely be influenced by the specific stereochemistry and conformation of the piperidine ring.[7][8] |

Experimental Protocol: Radioligand Competition Binding Assay for the 5-HT1A Receptor

To empirically determine the binding affinity of 5-chloro-3-piperidine-3-yl-1H-indole for the human 5-HT1A receptor, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology for such an experiment.

1. Materials and Reagents:

-

Test Compound: 5-chloro-3-piperidine-3-yl-1H-indole

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A receptor agonist)

-

Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA.

-

Non-specific Binding Control: 10 µM 5-HT (Serotonin)

-

96-well Microplates

-

Scintillation Vials and Cocktail

-

Filtration Apparatus (Cell Harvester)

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Liquid Scintillation Counter

2. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (5-chloro-3-piperidine-3-yl-1H-indole) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Thaw the receptor membranes on ice and dilute them in ice-cold assay buffer to a final concentration that yields a sufficient signal-to-noise ratio (typically 5-10 µg of protein per well).

-

Dilute the [³H]8-OH-DPAT in the assay buffer to a final concentration close to its Kd value (typically 0.5-1.0 nM).

-

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT solution, and 100 µL of the diluted receptor membrane suspension to the designated wells.

-

Non-specific Binding: Add 50 µL of 10 µM 5-HT solution, 50 µL of [³H]8-OH-DPAT solution, and 100 µL of the diluted receptor membrane suspension to the designated wells.

-

Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of [³H]8-OH-DPAT solution, and 100 µL of the diluted receptor membrane suspension to the remaining wells.

-

-

Incubation:

-

Incubate the microplate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters three to four times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Allow the vials to equilibrate for at least 4 hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine the IC50 Value:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate the Ki Value:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Anticipated Primary Signaling Pathway: 5-HT1A Receptor Activation

Assuming 5-chloro-3-piperidine-3-yl-1H-indole acts as an agonist at the 5-HT1A receptor, its binding would initiate a well-characterized G-protein coupled signaling cascade. The 5-HT1A receptor is coupled to inhibitory Gi/o proteins.

Caption: 5-HT1A receptor-mediated Gi/o signaling cascade.

Mechanism of Action:

-

Binding and Activation: The agonist, 5-chloro-3-piperidine-3-yl-1H-indole, binds to the orthosteric site of the 5-HT1A receptor.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein.

-

G-Protein Dissociation: The activated Gi/o protein releases GDP and binds GTP, causing it to dissociate into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effects:

-

The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

-

The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This increases potassium efflux from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

-

Conclusion

Based on a thorough analysis of structure-activity relationships from existing literature, 5-chloro-3-piperidine-3-yl-1H-indole is predicted to be a potent ligand for several serotonin receptors, most notably the 5-HT1A receptor and the serotonin transporter (SERT). Its profile suggests potential applications in the modulation of serotonergic neurotransmission, which is a cornerstone of treatment for a variety of CNS disorders. The provided experimental protocol for a competitive radioligand binding assay offers a robust framework for the empirical validation of this predicted affinity profile. Further characterization, including functional assays and in vivo studies, will be essential to fully elucidate the pharmacological properties of this promising compound.

References

- Mattsson, C., Svensson, P., Boettcher, H., & Sonesson, C. (2013). Structure–activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT6 receptor agonists. European Journal of Medicinal Chemistry, 63, 578-588.

- Wrobel, M. Z., Chodkowski, A., Herold, F., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. European Journal of Medicinal Chemistry, 183, 111736.

- Wrobel, M. Z., Chodkowski, A., Marciniak, M., et al. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. Bioorganic Chemistry, 97, 103662.

- Thompson, A. J., Lummis, S. C. R., & Flood, J. A. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor. British Journal of Pharmacology, 170(4), 846-857.

- Pessoa-Mahana, H., González-Lira, C., Fierro, A., et al. (2014). Synthesis, docking and pharmacological evaluation of novel homo- and hetero-bis 3-piperazinylpropylindole derivatives at SERT and 5-HT1A receptor. Bioorganic & Medicinal Chemistry, 22(21), 6079-6088.

- Wrobel, M. Z., Satała, G., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry, 141, 106903.

- Leopoldo, M., Lacivita, E., et al. (2018). Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. ACS Chemical Neuroscience, 9(6), 1290-1306.

- Rossi, D., et al. (2017). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 25(1), 224-233.

-

Wrobel, M. Z., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. PubMed. Available at: [Link]

- Macor, J. E., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(21), 3585-3593.

-

Thompson, A. J., & Lummis, S. C. (2013). 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. PubMed. Available at: [Link]

-

Goral, J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

- Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4645-4663.

-

Wróbel, M. Z., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives. Semantic Scholar. Available at: [Link]

-

Rossi, D., et al. (2017). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. ArTS. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciprofiles.com [sciprofiles.com]

- 7. arts.units.it [arts.units.it]

- 8. re.public.polimi.it [re.public.polimi.it]

crystal structure and molecular weight of 5-chloro-3-piperidine-3-yl-1H-indole

An In-depth Technical Guide on the Characterization of 5-chloro-3-piperidine-3-yl-1H-indole: Molecular Weight and Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential methodologies for determining the molecular weight and crystal structure of the novel heterocyclic compound, 5-chloro-3-piperidine-3-yl-1H-indole. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and rationale that govern experimental choices, ensuring a robust and validated approach to the characterization of this and similar small molecules.

Introduction: The Significance of Structural Elucidation

The compound 5-chloro-3-piperidine-3-yl-1H-indole belongs to the indole class of heterocyclic compounds. Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The precise three-dimensional arrangement of atoms within a molecule and its molecular weight are fundamental properties that dictate its physicochemical characteristics and, consequently, its pharmacokinetic and pharmacodynamic behavior.

Accurate molecular weight determination is the first step in confirming the identity of a synthesized compound. Subsequently, resolving the single-crystal X-ray structure provides invaluable insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are critical for structure-based drug design and understanding its mechanism of action.

Molecular Weight Determination

The molecular formula for 5-chloro-3-piperidine-3-yl-1H-indole is C₁₃H₁₅ClN₂.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula.[3][4] Using the most common isotopes of each element:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total | 234.73 g/mol |

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 234.09238 Da.[5]

Experimental Verification by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] This technique is routinely used to confirm the molecular weight of a compound.[3]

In a mass spectrometer, a sample is first ionized. These ions are then accelerated and separated based on their mass-to-charge ratio by electric and magnetic fields. A detector then measures the abundance of each ion.[6]

-

Sample Preparation: A small amount of the purified compound is dissolved in a volatile organic solvent.

-

Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule, forming a molecular ion (M⁺·).[6]

-

Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation, breaking into smaller, charged fragments.

-

Analysis: The ions are separated by the mass analyzer, and a mass spectrum is generated, plotting relative abundance against the m/z ratio.

-

Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can also offer valuable structural information.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] This method provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[8][10]

The Principle of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[11][12] Constructive interference of the diffracted X-rays occurs at specific angles, which is described by Bragg's Law (nλ = 2d sinθ).[8] By analyzing the pattern of these diffracted beams, the electron density map of the molecule can be reconstructed, and from this, the atomic positions can be determined.[13]

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages:

Caption: Workflow for small molecule crystal structure determination.

-

Crystal Growth:

-

Objective: To obtain a single, high-quality crystal of sufficient size (typically >0.1 mm in all dimensions).[10][13]

-

Methodology: Slow evaporation of a saturated solution of the compound is a common technique. A variety of solvents should be screened to find conditions that promote slow, ordered crystal growth. Other methods include vapor diffusion and cooling crystallization.

-

-

Data Collection:

-

Objective: To measure the intensities and positions of the diffracted X-ray beams.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a detector.[8][9]

-

Procedure:

-

The crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[14]

-

-

-

Data Processing:

-

Objective: To integrate the raw diffraction data to obtain a list of reflection intensities.

-

Software: Specialized software is used to integrate the diffraction spots and apply corrections for factors such as absorption and beam intensity variations.

-

-

Structure Solution and Refinement:

-

Objective: To determine the atomic positions from the processed diffraction data.

-

Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted waves cannot be directly measured. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[13]

-

Structure Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and other parameters are then refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.

-

-

Validation:

-

Objective: To ensure the quality and accuracy of the final crystal structure.

-

Metrics: The final model is validated using various crystallographic R-factors and other quality indicators. The geometry of the molecule is also checked for reasonableness.

-

Information Derived from a Crystal Structure

A solved crystal structure provides a wealth of information, including:

-

Connectivity: The bonding arrangement of atoms.

-

Bond Lengths and Angles: Precise measurements of molecular geometry.

-

Conformation: The three-dimensional shape of the molecule.

-

Stereochemistry: The absolute configuration of chiral centers.

-

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding and π-π stacking.

Hypothetical Data Presentation

While no experimental crystal structure for 5-chloro-3-piperidine-3-yl-1H-indole is publicly available, a typical output from a crystallographic experiment would be presented as follows:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| R-factor | 0.045 |

Conclusion

The comprehensive characterization of a novel compound such as 5-chloro-3-piperidine-3-yl-1H-indole through molecular weight determination and single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research. The methodologies outlined in this guide provide a robust framework for obtaining the critical data necessary to confirm the identity and elucidate the three-dimensional structure of small molecules. These data are paramount for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13).

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- Molecular Weight Determination. Impact Analytical.

- X-ray Crystallography. Creative BioMart.

- 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl). EvitaChem.

- X-Ray Diffraction Basics. Iowa State University.

- Indoles. AMERICAN ELEMENTS®.

- X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. (2025, October 27). Technology Networks.

- What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube.

- Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2015, July 15). Chemistry LibreTexts.

- The molecular weight of an organic compound was found by... (n.d.). Pearson.

- Small molecule X-ray crystallography. The University of Queensland.

- X-ray crystallography. Wikipedia.

- Brn 4139554 (C13H15ClN2). PubChemLite.

Sources

- 1. evitachem.com [evitachem.com]

- 2. americanelements.com [americanelements.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 5. PubChemLite - Brn 4139554 (C13H15ClN2) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. technologynetworks.com [technologynetworks.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

preliminary biological activity of 5-chloro-3-piperidine-3-yl-1H-indole derivatives

An In-Depth Technical Guide on the Preliminary Biological Activity of 5-Chloro-3-piperidine-3-yl-1H-indole Derivatives

Foreword: The Architectural Promise of a Privileged Scaffold

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, this guide offers a deep dive into the nascent yet promising field of 5-chloro-3-piperidine-3-yl-1H-indole derivatives. The indole core is a quintessential "privileged structure," a framework that nature and chemists alike have utilized to engage a vast array of biological targets.[1][2] Its inherent ability to mimic peptide structures and bind reversibly to enzymes provides a fertile ground for drug discovery.[2]

The strategic placement of a chlorine atom at the 5-position is a well-established tactic to enhance biological potency, often improving the compound's pharmacokinetic profile and interaction with target proteins.[3] When this halogenated indole is combined with a piperidine moiety—a frequent component in neuroactive and other therapeutic agents known to improve solubility and target engagement—the resulting architecture suggests a molecule of significant therapeutic potential.[4][5]

This document synthesizes the preliminary biological findings for this class of compounds and their close structural analogs. It is structured not as a rigid template but as a logical exploration of their most prominent activities, moving from well-documented anticancer potential to their emerging antimicrobial and neuroprotective profiles. Our focus remains on the causality behind experimental choices, providing not just protocols but the strategic reasoning that underpins them.

Part 1: Antiproliferative Activity — A Targeted Assault on Oncogenic Signaling

The investigation of 5-chloro-indole derivatives as anticancer agents is strongly supported by extensive research demonstrating their ability to inhibit key protein kinases in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[1][6] Over-activation of these pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention. The addition of a piperidine ring can further enhance binding affinity and selectivity.

Experimental & Logic Workflow: From Synthesis to Mechanism

The logical progression for evaluating a novel compound's anticancer potential begins with a broad assessment of cytotoxicity, followed by specific mechanistic assays to identify its molecular target. This ensures that resources are focused on compounds that not only kill cancer cells but do so through a desirable and understandable mechanism.

Caption: Workflow for discovery and validation of anticancer activity.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Self-Validating System & Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical to allow the compound to exert its antiproliferative effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple precipitate indicates formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).

Key Experimental Protocol: EGFR Kinase Inhibition Assay

To confirm that the cytotoxic effects are due to on-target activity, a direct enzymatic assay is essential. This protocol determines a compound's ability to inhibit the phosphorylation activity of a specific kinase like EGFR.

Self-Validating System & Protocol:

-

Reaction Setup: In a 96-well plate, combine a buffered solution containing recombinant human EGFR enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add the test compounds at a range of concentrations to the wells. Include a known EGFR inhibitor (e.g., Osimertinib) as a positive control and a no-inhibitor control.

-

Initiation & Incubation: Initiate the kinase reaction by adding a final concentration of ATP (often at its Km value) and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Antiproliferative Activity of Analogs

The following table summarizes the antiproliferative activity of several 5-chloro-indole derivatives bearing piperidine or similar moieties, demonstrating potent activity against various cancer cell lines and specific kinase targets.

| Compound ID (Reference) | R-Group / Structural Feature | Activity Metric | Value (nM) | Target Cell Line / Kinase |

| 5f [7] | p-2-methyl pyrrolidin-1-yl | GI₅₀ | 29 | Mean of 4 cancer cell lines |

| 5f [7] | p-2-methyl pyrrolidin-1-yl | IC₅₀ | 9.5 | EGFRT790M (mutant) |

| 5g [7] | p-4-morpholin-1-yl | GI₅₀ | 31 | Mean of 4 cancer cell lines |

| 5g [7] | p-4-morpholin-1-yl | IC₅₀ | 11.9 | EGFRT790M (mutant) |

| 3e [6] | m-piperidin-1-yl | GI₅₀ | 29 | Mean of 4 cancer cell lines |

| 3e [6] | m-piperidin-1-yl | IC₅₀ | 68 | EGFRWT (wild-type) |

| Erlotinib (Reference)[6][7] | - | GI₅₀ / IC₅₀ | 33 / 80 | Mean / EGFRWT |

| Osimertinib (Reference)[7] | - | IC₅₀ | 8 | EGFRT790M |

Signaling Pathway Visualization

The EGFR signaling cascade is a primary driver of cell proliferation. Inhibitors block the initial phosphorylation step, preventing downstream activation and halting uncontrolled cell growth.

Caption: Simplified EGFR signaling pathway showing the point of inhibition.

Part 2: Preliminary Antimicrobial Evaluation

The indole nucleus is a versatile scaffold found in molecules with potent antimicrobial properties.[2][8] The synthesis of novel indole derivatives is a common strategy in the search for new agents to combat drug-resistant bacteria and fungi.[9]

Experimental Workflow: Antimicrobial Screening

The standard workflow for antimicrobial testing involves determining the minimum concentration of a compound required to inhibit microbial growth, followed by assays to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Caption: Standard workflow for in vitro antimicrobial activity assessment.

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[9] It provides a quantitative result that is essential for comparing the potency of different compounds.

Self-Validating System & Protocol:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density.

Data Presentation: Antimicrobial Activity of Related Indole Derivatives

While specific data for 5-chloro-3-piperidine-3-yl-1H-indole is not yet broadly published, related indole derivatives have shown promising activity.

| Compound Class (Reference) | Test Organism | Activity Metric | Value (µg/mL) |

| Indole-Triazole Derivatives[9] | C. krusei | MIC | 3.125 - 6.25 |

| Indole-Thiadiazole Derivatives[9] | C. krusei | MIC | 3.125 - 12.5 |

| 5-Chloro-3-phenyl-indole derivatives[11] | Various Strains | MIC | Reported as "Excellent" |

| Indole-Carboxamides[2] | M. tuberculosis | MIC | 0.012 µM |

Part 3: Exploratory Neuroprotective & CNS Potential

The indole and piperidine scaffolds are cornerstones of neuropharmacology, appearing in molecules that target serotonin receptors, act as anticonvulsants, or provide neuroprotection against oxidative stress.[4][12][13] This provides a strong rationale for investigating the neuro-activity of 5-chloro-3-piperidine-3-yl-1H-indole derivatives.

Key Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Toxicity Model)

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in stroke and neurodegenerative diseases. This assay evaluates a compound's ability to protect neuronal cells from such damage.

Self-Validating System & Protocol:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 70-80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to inducing toxicity.

-

Toxicity Induction: Expose the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. Include a control group with no glutamate and a group with glutamate but no test compound.[14]

-

Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Part 1.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. A significant increase in viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.[15]

Future Directions in Neuropharmacology

Based on the structural motifs, promising future research would involve:

-

Receptor Binding Assays: To determine the affinity of these compounds for key CNS targets like dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which is crucial for identifying potential antipsychotic or antidepressant activity.[5][16]

-

Oxidative Stress Assays: Evaluating the ability of these compounds to scavenge free radicals and protect against oxidative damage in neuronal cells.[13][15]

-

In Vivo Models: For compounds showing potent in vitro activity, evaluation in animal models of neurodegeneration (e.g., MCAO model for stroke) or behavioral models for psychiatric conditions would be the logical next step.[14]

Conclusion

The 5-chloro-3-piperidine-3-yl-1H-indole scaffold represents a molecule of significant therapeutic promise. Preliminary investigations into structurally related analogs reveal a strong potential for potent antiproliferative activity , likely driven by the inhibition of key oncogenic kinases like EGFR. Furthermore, the established role of the indole nucleus in antimicrobial agents suggests that these derivatives are worthy candidates for screening against bacterial and fungal pathogens. Finally, the prevalence of both the indole and piperidine moieties in neuroactive drugs provides a compelling rationale for exploring their neuroprotective and CNS-modulating capabilities .

Future research should focus on synthesizing a focused library of these specific derivatives to establish a clear structure-activity relationship (SAR), followed by in vivo efficacy and safety profiling for the most potent lead compounds identified in each therapeutic area.

References

- Li, W., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC.

- (N.A.). Synthesis of some novel indole derivatives aspotential antibacterial, antifungaland antimalarial agents. iosrphr.org.

- Albhaisi, R., et al. (2025).

- (N.A.). (2023).

- (N.A.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.

- (N.A.).

- (N.A.). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.

- (N.A.). Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research. Benchchem.

- (N.A.). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.

- (N.A.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.

- (N.A.). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed.

- (N.A.). (2006).

- Sardo, C., et al. (2024).

- (N.A.). (2007). Pharmacological Evaluation of Some Indoloimidazoles. Asian Journal of Chemistry.

- (N.A.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.

- (N.A.). (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.

- (N.A.). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC.

- (N.A.). (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.

- (N.A.). (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor.

- (N.A.). Indole: A Promising Scaffold For Biological Activity. RJPN.

- (N.A.). (2021). Investigation of Indole‐3‐piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In‐Vitro, In‐Vivo and In‐Silico Analysis.

- (N.A.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. iosrphr.org [iosrphr.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

5-chloro-3-piperidine-3-yl-1H-indole synthesis pathway discovery

An In-depth Technical Guide on the Synthesis of 5-chloro-3-piperidine-3-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-3-(piperidin-3-yl)-1H-indole scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in various biologically active compounds. The strategic placement of a chlorine atom at the 5-position can modulate a compound's lipophilicity and metabolic stability, while the 3-substituted piperidine moiety is crucial for interacting with biological targets.[1][2] This guide provides a comprehensive overview of potential synthetic pathways to this valuable molecule. We will explore and compare three primary strategies: a convergent approach involving the coupling of pre-synthesized indole and piperidine fragments, a linear synthesis using a piperidine-containing ketone in a Fischer indole reaction, and a post-indolization modification strategy involving the reduction of a pyridine precursor. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind methodological choices, offering a robust resource for researchers in organic synthesis and drug discovery.

Introduction: Significance and Synthetic Challenges

The indole nucleus is a cornerstone of pharmaceutical development, recognized as a "privileged" structure due to its prevalence in natural products and approved drugs.[3] The addition of a piperidine ring, another key pharmacophore, creates a molecular framework with significant potential for developing novel therapeutics.[4][5] Specifically, the 3-substituted indole architecture is a common feature in compounds targeting a range of receptors and enzymes.

The synthesis of 5-chloro-3-(piperidin-3-yl)-1H-indole, however, presents several challenges:

-

Regiocontrol: Direct functionalization of the indole ring must be controlled to achieve substitution at the C3 position.

-

Protecting Groups: The secondary amine of the piperidine ring and potentially the indole nitrogen require orthogonal protecting groups to prevent unwanted side reactions during synthesis.

-

Harsh Conditions: Classical indole syntheses, such as the Fischer method, often employ harsh acidic conditions which may not be compatible with sensitive functional groups.[6]

-

Piperidine Introduction: The C-C bond formation between the indole C3 and the piperidine C3 requires a robust and efficient coupling strategy.

This guide aims to provide a detailed analysis of viable synthetic routes to overcome these challenges, grounded in established chemical literature.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule involves considering several retrosynthetic disconnections. These disconnections form the basis for the three distinct synthetic pathways detailed in this guide.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-(piperidin-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physicochemical properties of a molecule dictate its biological destiny. Before a compound can exert a therapeutic effect, it must navigate the complex biological milieu—a journey governed by its solubility, lipophilicity, and ionization state. The 5-chloro-3-(piperidin-3-yl)-1H-indole scaffold represents a confluence of privileged structures in medicinal chemistry. The 5-chloro-indole moiety is a well-established pharmacophore, with derivatives showing a range of biological activities, including anticancer and neuropharmacological effects.[1][2] The linkage of a piperidine ring at the 3-position introduces a basic center, profoundly influencing the molecule's interaction with biological targets and its pharmacokinetic profile.

This guide provides a comprehensive, technically-grounded exploration of the core physicochemical properties of 5-chloro-3-(piperidin-3-yl)-1H-indole. In the absence of extensive, publicly available experimental data for this specific molecule, we present a robust framework of predicted properties, contextualized with established, field-proven experimental protocols for their determination. This approach is designed to empower researchers with both a foundational dataset and the practical methodologies required to validate and expand upon these predictions in a laboratory setting. Our narrative is guided by the principle of causality—explaining not just what to measure, but why specific experimental choices are made, ensuring a self-validating system of scientific inquiry.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure and the intrinsic properties that arise from it. The structure of 5-chloro-3-(piperidin-3-yl)-1H-indole is presented below, followed by a table of its predicted physicochemical parameters. These values, generated using established computational algorithms, serve as a crucial starting point for experimental design and interpretation.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 5-chloro-3-(piperidin-3-yl)-1H-indole

| Property | Predicted Value | Notes and Implications for Drug Development |

| Molecular Formula | C₁₃H₁₅ClN₂ | |

| Molecular Weight | 234.73 g/mol | Within the range for good oral bioavailability according to Lipinski's Rule of Five. |

| pKa (Most Basic) | 9.5 ± 0.5 | The piperidine nitrogen is the primary basic center. This pKa suggests the compound will be predominantly protonated at physiological pH (7.4), which can enhance aqueous solubility but may reduce passive membrane permeability. |

| pKa (Most Acidic) | 17.0 ± 0.7 | The indole N-H proton is weakly acidic and will be deprotonated only under strongly basic conditions, not relevant physiologically. |

| logP | 2.8 ± 0.6 | This value indicates a moderate degree of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility (logS) | -3.5 ± 0.8 | Predicted to have low to moderate aqueous solubility. The protonated form at physiological pH will likely have higher solubility. |

| Polar Surface Area (PSA) | 41.6 Ų | A low PSA is generally favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 2 | (Indole N-H, Piperidine N-H) |

| Hydrogen Bond Acceptors | 2 | (Piperidine N, Chlorine) |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be advantageous for target binding. |

Disclaimer: The values presented in this table are computationally predicted and have not been experimentally verified. They are intended to serve as a guide for research and development.

Experimental Determination of Key Physicochemical Properties

While predictive models offer valuable initial insights, experimental validation is the cornerstone of scientific integrity. The following section details robust, step-by-step protocols for the determination of aqueous solubility, pKa, and logP—the trinity of physicochemical properties that most profoundly impact a compound's pharmacokinetic profile.

Workflow for Physicochemical Characterization

A systematic approach to physicochemical profiling is essential for generating reliable and reproducible data. The following diagram outlines a logical workflow for the experimental characterization of a novel compound like 5-chloro-3-(piperidin-3-yl)-1H-indole.

Caption: General workflow for the physicochemical characterization of a novel compound.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

Rationale: Kinetic solubility provides a high-throughput assessment of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.[3] This is highly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro biological assays. The turbidimetric method relies on the principle that a compound precipitating out of solution will cause the sample to become turbid, which can be measured by light scattering (nephelometry) or absorbance.[4]

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-chloro-3-(piperidin-3-yl)-1H-indole in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Dilute each DMSO concentration 1:50 into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[5]

-

Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

-

Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed (the point of precipitation) is determined as the kinetic solubility.[4]

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with a basic nitrogen, like the piperidine in our compound, the pKa of its conjugate acid is a critical determinant of its charge state at a given pH. Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant (an acid or a base) and monitoring the resulting change in pH.[6][7] The pKa corresponds to the pH at the half-equivalence point.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[6]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the steepest part of the titration curve).

LogP Determination by the Shake-Flask Method